

Crystal Structure of Warfarin Sodium Clathrate: A Technical Guide

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Compound of Interest

Compound Name: Warfarin sodium

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This technical guide provides a comprehensive overview of the crystal structure of **warfarin sodium** clathrate, a crystalline form of the widely used anticoagulant. **Warfarin sodium** can exist in two solid forms: an amorphous state and a crystalline clathrate.^[1] The crystalline form is a host-guest complex where **warfarin sodium** acts as the host and isopropyl alcohol (IPA) and water molecules are the guests.^{[2][3]} This document details the crystallographic properties, analytical characterization, and stability of this important pharmaceutical solid.

Crystallographic and Compositional Data

Warfarin sodium clathrate is a solvate where the crystal lattice entraps molecules of isopropyl alcohol and water.^{[3][4]} The ratio of **warfarin sodium** to the guest molecules can vary. It has been established that a continuous series of compositions can exist, with the ratio of sodium warfarin to 2-propanol and water ranging from 8:4:0 to 8:2:2, while still maintaining a monoclinic space lattice.^[3] Upon receipt, crystalline **warfarin sodium** is typically an isopropanol clathrate containing approximately 8.3% isopropyl alcohol (IPA) and 0.57% water.^{[2][5]} The United States Pharmacopeia (USP) defines a molecular ratio of 2:1 between warfarin and IPA for the crystalline clathrate.^[4]

The crystal structure of **warfarin sodium** clathrate has been determined to be a monoclinic space lattice with the space group P21/c.^[6]

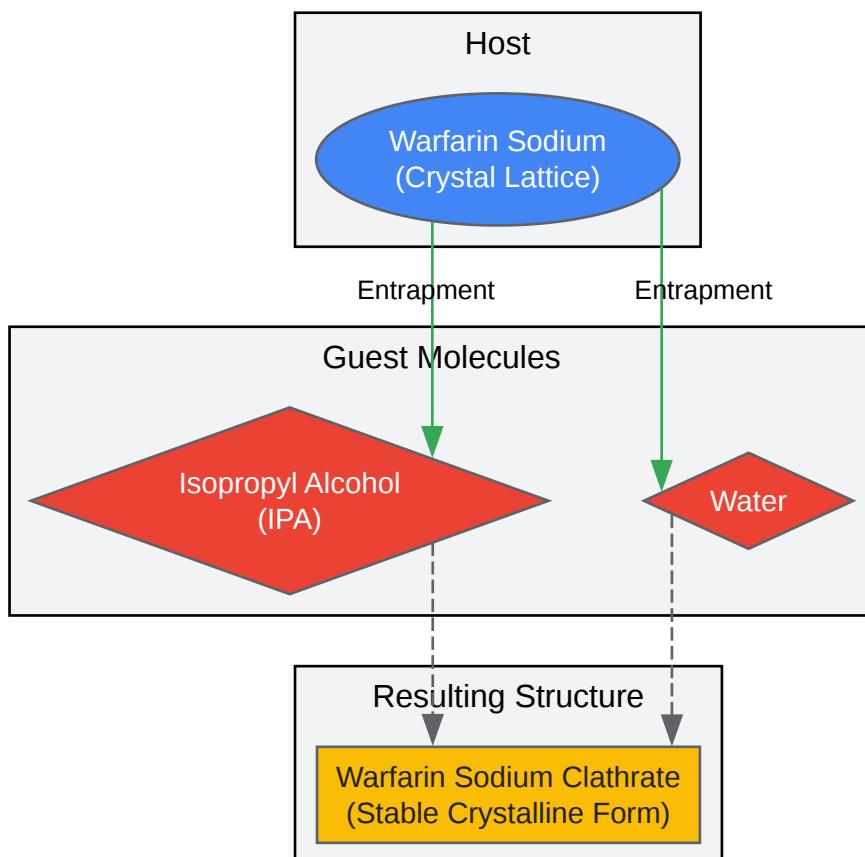
Table 1: Crystallographic Data for **Warfarin Sodium** Clathrate

Parameter	Value	Reference
Crystal System	Monoclinic	[6]
Space Group	P21/c	[6]
a	15.4 Å	[6]
b	11.4 Å	[6]
c	22.7 Å	[6]
β	107°	[6]

Host-Guest Interaction in Warfarin Sodium Clathrate

The stability and crystalline nature of **warfarin sodium** clathrate are critically dependent on the presence of the guest molecules, primarily isopropyl alcohol, within the crystal lattice. The diagram below illustrates the fundamental host-guest relationship.

Host-Guest Relationship in Warfarin Sodium Clathrate

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Caption: Diagram illustrating the entrapment of guest molecules within the host lattice.

Experimental Protocols for Characterization

A variety of analytical techniques are employed to characterize the structure, composition, and stability of **warfarin sodium** clathrate.

XRPD is a primary technique for identifying the crystalline form of **warfarin sodium** and for quantitative analysis of crystallinity in drug products.[7][8]

- Sample Preparation: For bulk drug, the powder is packed into a sample holder. For tablets, twenty tablets are weighed, and the equivalent of 5 mg of **warfarin sodium** clathrate is taken into a 100 ml volumetric flask.[9] The powder is thoroughly mixed with excipients if required for quantitative analysis.[8]
- Instrumentation: A standard X-ray diffractometer is used.
- Data Collection: Diffractograms are collected over a specific 2θ range. A distinctive region for **warfarin sodium** clathrate is between $7\text{-}9^\circ 2\theta$, where the peak intensity correlates with the percentage of crystalline material.[8]
- Analysis: The presence of sharp peaks in the diffractogram confirms the crystalline nature. The amorphous form will show a broad halo instead of sharp peaks. Quantitative analysis can be performed by creating a calibration curve of peak intensity versus known concentrations of crystalline **warfarin sodium**.[8]

Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and desolvation characteristics.

- Differential Scanning Calorimetry (DSC):
 - Protocol: Samples are heated in a sealed aluminum pan at a constant rate.
 - Observations: **Warfarin sodium** clathrate exhibits a distinct endothermic peak around $192.34\text{ }^\circ\text{C}$, which corresponds to the release of isopropanol followed by the melting of the crystalline form.[1] In another study, a melting point of $187\text{ }^\circ\text{C}$ with an onset temperature of $170\text{ }^\circ\text{C}$ was reported.[10] The amorphous form shows a broad endotherm at approximately $100\text{ }^\circ\text{C}$ due to water loss.[1]
- Thermogravimetric Analysis (TGA):
 - Protocol: The mass of the sample is monitored as a function of temperature.
 - Observations: TGA thermograms of the clathrate show a weight loss corresponding to the desolvation of IPA, which occurs concurrently with melting.[3]

Table 2: Thermal Properties of **Warfarin Sodium** Clathrate

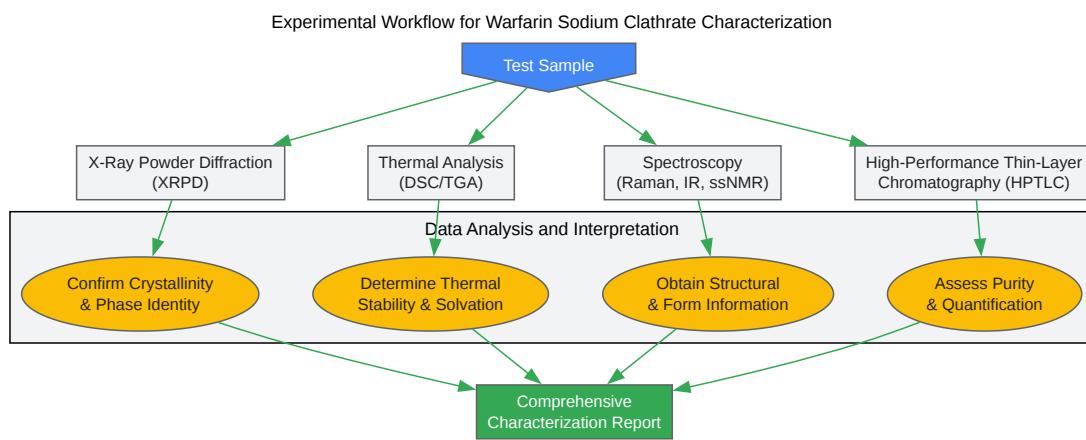
Analytical Technique	Parameter	Value	Reference
DSC	Melting/Desolvation Peak	192.34 °C	[1]
DSC	Onset of Melting/Desolvation	170 °C	[10]
DSC	Melting Point	187 °C	[10]
DSC	Enthalpy of Desolvation/Melting	53.3 J/g	[10]
TGA	Weight Loss (corresponding to IPA)	~8.3%	[2] [3]

Raman and Infrared (IR) spectroscopy are used to differentiate between the clathrate and amorphous forms of **warfarin sodium**.[\[1\]](#)[\[7\]](#)

- Transmission Raman Spectroscopy (TRS):
 - Protocol: Whole intact tablets can be analyzed without sample preparation.[\[11\]](#)
 - Observations: Subtle but distinct spectral differences between the amorphous and clathrate forms are observed at wavenumbers such as 680 cm^{-1} , 818 cm^{-1} , 1030 cm^{-1} , 1420 cm^{-1} , 1460 cm^{-1} , and 1635 cm^{-1} .[\[11\]](#) Specifically, a peak at 681 cm^{-1} is indicative of the clathrate form, while a peak at 679 cm^{-1} suggests the amorphous sodium salt.[\[11\]](#)
- Solid-State NMR Spectroscopy (ssNMR):
 - Protocol: ^{13}C CP/MAS and ^{23}Na MAS NMR spectra are acquired. For tablets with low drug content (e.g., 3%), long acquisition times (up to 72 hours) may be necessary to achieve an adequate signal-to-noise ratio.[\[12\]](#)
 - Observations: ssNMR can reliably identify the structural and physical state of **warfarin sodium** in tablet formulations.[\[12\]](#)

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the comprehensive characterization of a sample suspected to be **warfarin sodium** clathrate.



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Caption: A logical workflow for the characterization of **warfarin sodium** clathrate.

Stability of Warfarin Sodium Clathrate

The stability of the clathrate is highly dependent on environmental conditions, particularly humidity.[2]

- **Hygroscopicity:** At relative humidities (RH) of 58% or below, the exchange of IPA for water is insignificant.[2][5] However, at 68% RH or above, the clathrate tends to lose IPA while absorbing water, which can lead to its conversion to the amorphous state.[2][5]

- Thermal Stability: Physical changes in the clathrate have been observed after isothermal storage for 24 hours at 80°C and 11 hours at 120°C.[2][5] The rate of IPA loss is dependent on temperature.[2][5]

The transformation of the crystalline **warfarin sodium** clathrate to its acidic form can occur during accelerated aging in commercial tablets, a change that can be monitored by techniques like Raman spectroscopy and ssNMR.[4][12]

Conclusion

The crystalline clathrate of **warfarin sodium** is a well-defined structure whose stability and properties are intrinsically linked to the presence of guest molecules, primarily isopropyl alcohol. A multi-technique approach, including XRPD, thermal analysis, and spectroscopy, is essential for its complete characterization. Understanding the crystallographic details and stability profile of **warfarin sodium** clathrate is critical for ensuring the quality, efficacy, and safety of pharmaceutical formulations containing this active ingredient.

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